molecular formula C39H27NO6 B3027188 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1239602-35-7

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))

Cat. No.: B3027188
CAS No.: 1239602-35-7
M. Wt: 605.6 g/mol
InChI Key: NWYGETXZXGDGKD-UHFFFAOYSA-N
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Description

Antibacterial agent 18 is a compound known for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. It achieves this by inserting its rigid arm structure into the bacterial cell wall, thereby disrupting the synthesis of the cell wall and ultimately killing or inhibiting the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 18 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of Antibacterial agent 18 typically involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Antibacterial agent 18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Antibacterial agent 18, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Antibacterial agent 18 has a wide range of scientific research applications, including:

Mechanism of Action

Antibacterial agent 18 exerts its effects by targeting the bacterial cell wall. It inserts its rigid arm structure into the cell wall, disrupting the processes of transglycosylation and transpeptidation, which are essential for cell wall synthesis. This disruption leads to the inhibition or death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antibacterial agent 18 is unique in its ability to insert its rigid arm structure into the bacterial cell wall, providing a novel mechanism of action compared to other antibacterial agents. This unique mechanism makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGETXZXGDGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183073
Record name 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239602-35-7
Record name 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 2
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 6
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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))

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